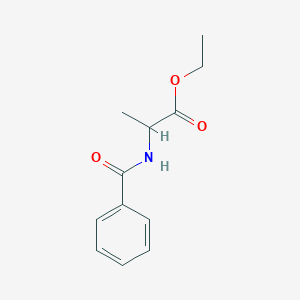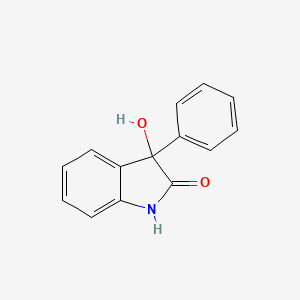
3-羟基-3-苯基吲哚-2-酮
描述
Synthesis Analysis
Several synthetic methods exist for producing 3-hydroxy-3-phenylindolin-2-one. Notably, an aryne-based protocol allows for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. This method involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-3-phenylindolin-2-one consists of an indoline ring with a hydroxyl group and a phenyl substituent. The fluorine atom at position 7 enhances its reactivity and properties .
科学研究应用
生物活性分子的合成
3-羟基-3-苯基吲哚-2-酮: 作为生物活性分子合成的关键中间体。 其结构是许多天然产物和药物中发现的核心成分,表现出多种生物活性 . 该化合物能够进行各种化学反应,使其成为构建具有潜在治疗效果的复杂分子的宝贵工具。
抗病毒剂
吲哚衍生物,包括3-羟基-3-苯基吲哚-2-酮,已显示出作为抗病毒剂的潜力。 它们已被用于开发抑制病毒复制的化合物,例如流感病毒和柯萨奇病毒B4 . 该领域的研究可能导致开发治疗病毒感染的新疗法。
抗炎应用
吲哚骨架以其抗炎特性而闻名。 3-羟基-3-苯基吲哚-2-酮的衍生物可以设计为靶向特定的炎症途径,可能导致治疗关节炎和其他慢性炎症性疾病的新型抗炎药物 .
抗癌研究
吲哚化合物,包括3-羟基-3-苯基吲哚-2-酮,正在被探索用于其抗癌活性。 它们可能干扰癌细胞增殖并诱导凋亡,为新型癌症疗法提供途径 .
抗氧化特性
3-羟基-3-苯基吲哚-2-酮的吲哚核与抗氧化活性有关。 抗氧化剂对于对抗氧化应激至关重要,氧化应激与各种疾病有关,包括神经退行性疾病 .
抗菌和抗结核活性
研究表明,吲哚衍生物具有抗菌和抗结核活性3-羟基-3-苯基吲哚-2-酮可用于开发新的抗菌剂来对抗耐药菌株和结核病 .
抗糖尿病潜力
3-羟基-3-苯基吲哚-2-酮的结构基序存在于具有抗糖尿病特性的化合物中。 它可能在合成调节血糖水平和治疗糖尿病的药物中发挥作用 .
神经保护作用
吲哚衍生物正在被研究其神经保护作用3-羟基-3-苯基吲哚-2-酮可能通过保护神经元免受损伤,为治疗神经退行性疾病的药物开发做出贡献 .
属性
IUPAC Name |
3-hydroxy-3-phenyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPJCGXWLXXEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270787 | |
| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-24-4 | |
| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 3-hydroxy-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1848-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1848-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1848-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
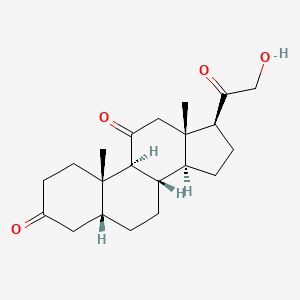
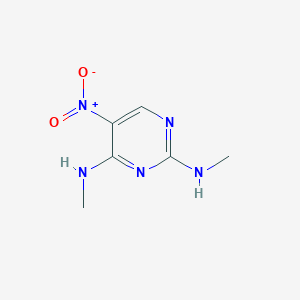
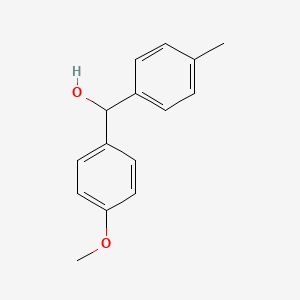
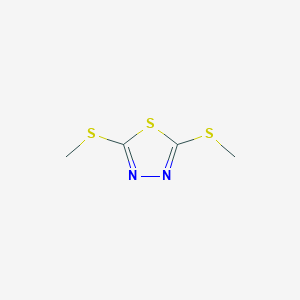

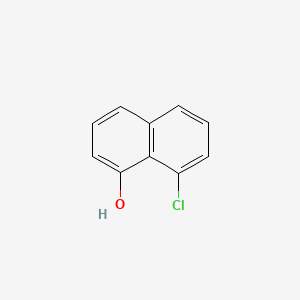
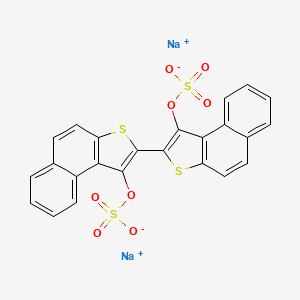
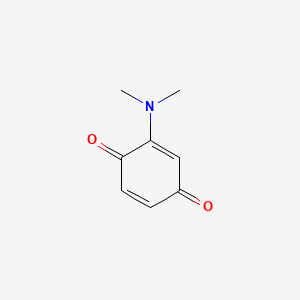
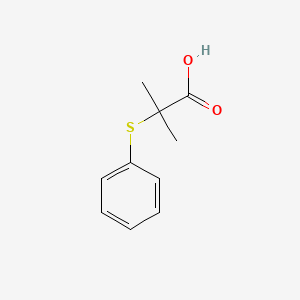
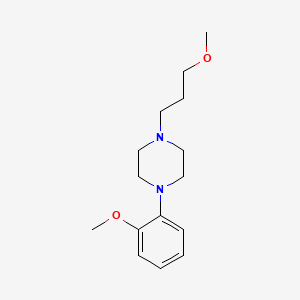
![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)
![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)

